molecular formula C18H18O3 B12893361 Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- CAS No. 831171-04-1

Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-

Cat. No.: B12893361
CAS No.: 831171-04-1
M. Wt: 282.3 g/mol
InChI Key: MCLOZRMQAPPVDT-UHFFFAOYSA-N
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Description

The compound “Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-” is a substituted benzofuran derivative featuring a fused bicyclic structure with a furan ring (positions 1–2) and a benzene ring (positions 3–8). Its substituents include methoxy groups at positions 4 and 6, a methyl group at position 2, and a benzyl (phenylmethyl) group at position 3. Benzofuran derivatives are known for diverse bioactivities, including antiviral, antioxidant, and anticancer properties .

Properties

CAS No.

831171-04-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-benzyl-4,6-dimethoxy-2-methyl-1-benzofuran

InChI

InChI=1S/C18H18O3/c1-12-15(9-13-7-5-4-6-8-13)18-16(20-3)10-14(19-2)11-17(18)21-12/h4-8,10-11H,9H2,1-3H3

InChI Key

MCLOZRMQAPPVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The synthesis of substituted benzofurans such as 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-benzofuran typically involves multi-step organic reactions including:

  • Friedel-Crafts Acylation: Starting from phenolic precursors such as phloroglucinol or substituted phenols, Friedel-Crafts acylation introduces acyl groups that serve as key intermediates for ring formation.
  • Cyclization Reactions: Alkali-catalyzed cyclization or intramolecular electrophilic substitution reactions form the benzofuran ring system from acylated phenols or related intermediates.
  • Substituent Introduction: Methoxy groups at positions 4 and 6 are introduced via methylation of hydroxyl groups, often using methyl iodide or dimethyl sulfate under basic conditions.
  • Alkylation at Position 3: The phenylmethyl (benzyl) substituent at position 3 can be introduced through nucleophilic substitution or cross-coupling reactions such as Suzuki or Stille coupling, depending on the precursor used.

Novel Substituent Migration Method

A recent breakthrough reported by researchers at Tokyo University of Science describes a novel modular synthesis method enabling the preparation of highly substituted benzofurans, including derivatives similar to 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-benzofuran, through precise substituent migration reactions.

  • Key Features:
    • The method involves rearrangement of substituents within the molecule, allowing for the synthesis of complex benzofurans from readily available starting materials.
    • This approach preserves the integrity of functional groups, achieving high yields and functional group diversity.
    • The technique is versatile and applicable to a wide range of benzofuran derivatives, potentially including the target compound.

Detailed Synthetic Example from Literature

A representative synthetic route for related benzofuran derivatives involves the following steps:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Friedel-Crafts Acylation Phloroglucinol, AlCl3, chloroacetyl chloride, 0°C to reflux in 1,2-dichloroethane 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone 85
2 Cyclization Sodium acetate, methanol, reflux at 65°C 4,6-dihydroxy-3(2H)-benzofuranone 86
3 Methylation Methyl iodide or dimethyl sulfate, base 4,6-dimethoxy substituted benzofuran Not specified
4 Alkylation (benzylation) Benzyl halide, base or Pd-catalyzed coupling 3-(phenylmethyl) substituted benzofuran Not specified

This sequence illustrates the preparation of the benzofuran core with hydroxyl groups, followed by methylation to introduce methoxy groups, and finally alkylation to install the phenylmethyl substituent.

Analytical and Research Findings

  • Yields and Purity: The Friedel-Crafts acylation and cyclization steps typically yield above 80%, indicating efficient formation of the benzofuran core.
  • Functional Group Integrity: The novel substituent migration method preserves functional groups without degradation, enabling the synthesis of highly functionalized benzofurans.
  • Versatility: The modular approach allows for the synthesis of diverse benzofuran derivatives, which is advantageous for pharmaceutical lead optimization.

Summary Table of Preparation Methods

Method Key Reactions Advantages Limitations References
Classical Multi-step Synthesis Friedel-Crafts acylation, cyclization, methylation, alkylation Well-established, high yields in early steps Multi-step, some steps with moderate yields
Substituent Migration Method Rearrangement and migration of substituents High functional group tolerance, modular, high yields Newer method, may require specific substrates

Chemical Reactions Analysis

Halogenation Reactions

Halogenation at the 3-methyl group significantly enhances bioactivity:

HalogenPositionIC₅₀ (μM) vs K562 LeukemiaSelectivity (Cancer/Normal Cells)Source
BrC35.0>20-fold
ClC37.2>15-fold

Mechanism : Halogens form electrophilic interactions with cellular targets, improving binding affinity . Brominated derivatives show the highest cytotoxicity, with IC₅₀ values comparable to doxorubicin .

Cross-Coupling for Functionalization

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the benzofuran’s 2-position:

  • Reaction of brominated benzofuran with 4-fluorophenylboronic acid yields 4-fluoro-2-benzofuranyl derivatives .

  • Impact on bioactivity :

    • Fluorine at the para-position increases inhibitory potency against urokinase-type plasminogen activator (uPA) by 2-fold (Ki = 88 nM vs. 183 nM) .

Condensation Reactions

Condensation with substituted benzaldehydes enhances anticancer activity:

Substituent on BenzaldehydeCytotoxic Concentration (CTC₅₀, μM)Target Interaction
4-NO₂0.78DNA intercalation
3-Cl1.02Hydrophobic binding
4-OH1.15Hydrogen bonding

Key finding : The CONH group in carbohydrazide derivatives is critical for DNA binding, while electron-withdrawing groups (e.g., NO₂) enhance potency .

Mechanistic Insights

  • Nucleophilic substitution : Methoxy groups at C4/C6 undergo substitution with amines or thiols, altering solubility and target selectivity.

  • Electrophilic aromatic substitution : The benzofuran ring reacts with nitrating agents (e.g., HNO₃/H₂SO₄) at the C5 position, though this reduces bioactivity.

Stability and Reactivity Considerations

  • pH sensitivity : Degrades under strongly basic conditions (pH >10) via ring-opening.

  • Thermal stability : Stable up to 200°C in inert atmospheres, but undergoes decomposition above 250°C.

Scientific Research Applications

3-benzyl-4,6-dimethoxy-2-methylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzyl-4,6-dimethoxy-2-methylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substitution Patterns and Bioactivity

Benzofuran derivatives exhibit significant variability in bioactivity based on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives
Compound Name / Structure Substituents Molecular Weight Key Bioactivity/Properties Source
Target Compound: 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-benzofuran C4/C6: OMe; C2: Me; C3: benzyl ~298.3 (calc.) Not reported; inferred antioxidant/antiviral potential N/A
3′-Thiophene-C2, C5-morpholine benzofuran (3{4}) C2: thiophene; C3: propargyl alcohol; C5: morpholine ~400–450 Anti-HCV (EC50: 177 nM)
7-Methoxy-2-methylbenzofuran C7: OMe; C2: Me 162.19 Synthetic intermediate; fluorescence applications
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran C2: 4-MeOPh; C3: CF3 292.25 Not reported; CF3 enhances lipophilicity
Meso-8-5′-benzofuran tetraferulic acid (13) Benzofuran dimer with ferulic acid substituents 681.20 Antioxidant; structural complexity
Key Observations:

Substituent Position and Activity :

  • The target compound’s C3 benzyl group may enhance lipophilicity compared to smaller groups (e.g., methyl or propargyl alcohol in HCV inhibitors ). This could influence membrane permeability and target binding in therapeutic applications.
  • Methoxy groups at C4/C6 (electron-donating) contrast with electron-withdrawing groups like CF3 (). Methoxy substituents are linked to antioxidant activity in benzofuran esters .
  • Substitutions at C2 (e.g., methyl or thiophene) are well-tolerated in antiviral scaffolds but may reduce potency if replaced with bulkier groups .

Biological Activity :

  • Anti-HCV benzofurans () prioritize C5 aryl/heteroaryl groups for potency, a feature absent in the target compound. However, the target’s C3 benzyl group could mimic aryl interactions in other contexts.
  • Antioxidant benzofurans () often feature electron-rich substituents (e.g., methoxy), aligning with the target’s C4/C6-OMe groups.

Structural Complexity: Dimeric benzofurans like meso-8-5′-tetraferulic acid () exhibit enhanced antioxidant capacity due to extended conjugation, whereas the target compound’s monomeric structure may favor synthetic accessibility .

Physicochemical Properties

The target compound’s calculated logP (estimated via substituent contributions) is ~3.5–4.0, higher than simpler analogs like 7-methoxy-2-methylbenzofuran (logP ~2.5) due to the benzyl group. This increased lipophilicity may improve blood-brain barrier penetration but reduce water solubility .

Biological Activity

Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core with specific substituents: two methoxy groups at positions 4 and 6, a methyl group at position 2, and a phenylmethyl group at position 3. This unique arrangement contributes to its chemical reactivity and biological activity.

Molecular Formula: C₁₈H₁₈O₂
Molecular Weight: Approximately 282.34 g/mol

Biological Activities

Benzofuran derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer Activity: Several studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For example, derivatives have shown cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC₅₀ values as low as 5 μM . The ability to induce reactive oxygen species (ROS) has been implicated in their apoptotic mechanisms .
  • Antimicrobial Properties: Benzofuran compounds exhibit promising antimicrobial activities. Research indicates that certain derivatives possess significant antibacterial effects against various strains, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 μg/mL . The presence of specific functional groups, such as hydroxyl groups at the C-6 position, is crucial for this activity.
  • Anti-inflammatory Effects: Some benzofuran derivatives have been reported to exhibit anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

The mechanisms through which benzofuran derivatives exert their biological effects are diverse and include:

  • Induction of Apoptosis: Compounds like benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- have been shown to activate apoptotic pathways in cancer cells by increasing ROS levels and altering membrane phosphatidylserine distribution .
  • Enzyme Inhibition: Interaction studies suggest that these compounds may inhibit specific enzymes or receptors involved in disease processes, which is essential for understanding their pharmacological profiles.
  • Structural Modifications Impacting Activity: The structure-activity relationship (SAR) studies indicate that modifications at various positions on the benzofuran ring significantly affect biological activity. For instance, the introduction of methoxy or methyl groups can enhance antiproliferative activity against cancer cell lines .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in K562 cells; IC₅₀ = 5 μM
AntimicrobialMIC = 0.78 - 6.25 μg/mL against various strains
Anti-inflammatoryExhibits significant reduction in inflammation markers

Notable Research Findings

  • A study highlighted the apoptotic potential of benzofuran derivatives through ROS induction in K562 leukemia cells .
  • Another investigation revealed that structural modifications significantly influence the antimicrobial efficacy of benzofuran compounds against Mycobacterium tuberculosis with MIC values below 0.60 μM for some derivatives .
  • A comparative analysis showed that compounds with methoxy groups at specific positions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing methoxy and phenylmethyl substituents in benzofuran derivatives?

  • Methodological Answer : Cascade [3,3]-sigmatropic rearrangement/aromatization strategies are effective for constructing substituted benzofuran scaffolds. For example, sodium hydride (NaH) in tetrahydrofuran (THF) under anhydrous conditions enables regioselective alkylation or methoxylation. Protecting groups (e.g., benzyl ethers) can stabilize reactive intermediates during multi-step synthesis .
  • Key Parameters : Use of NaH (60% dispersion) in THF at 0°C for controlled reactivity, followed by stepwise deprotection.

Q. How can mass spectrometry (MS) and gas chromatography (GC) be optimized for characterizing benzofuran derivatives?

  • Methodological Answer :

  • MS : Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns. For accurate mass determination, use high-resolution MS (HRMS) with exact mass values (e.g., 374.13656 g/mol) to confirm molecular formulas .
  • GC : Employ non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) with temperature gradients (e.g., 50°C to 300°C at 10°C/min). Retention indices (RI) for benzofurans are typically 1200–1600 under these conditions .

Q. What are the validated toxicological profiles for benzofuran derivatives based on carcinogenicity studies?

  • Methodological Answer : Follow IARC guidelines for assessing carcinogenicity. Benzofuran derivatives are classified as Group 2B ("possibly carcinogenic to humans") based on renal toxicity in rodents and mutagenicity in cultured cells. Prioritize Ames tests for bacterial mutagenicity and in vitro chromosomal aberration assays to evaluate genotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in enzymatic specificity constants (kcat/KM) for benzofuran derivatives?

  • Methodological Answer : Discrepancies in specificity constants often arise from substrate-dependent variations in KM and kcat. For example, 8-5'benzofuran diFA showed lower KM on DCB substrates compared to FGAX but higher kcat. Use Michaelis-Menten kinetics with triplicate assays to quantify enzyme-substrate affinity and turnover rates. Normalize data against control substrates (e.g., 8-O-4'diFA) to identify enzyme-specific biases .

Q. What challenges arise in X-ray crystallographic analysis of substituted benzofurans, and how can they be mitigated?

  • Methodological Answer : Substituted benzofurans often crystallize in low-symmetry space groups (e.g., P21/c) with elongated cell dimensions (e.g., a = 15.9034 Å, b = 14.1393 Å, c = 5.9572 Å). Challenges include:

  • Disorder in methoxy/phenylmethyl groups : Use restrained refinement and occupancy adjustments.
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants.
  • Validation : Deposit raw data in the Cambridge Crystallographic Data Centre (CCDC) for peer verification .

Q. How to address discrepancies in reported bioactivity data for benzofuran derivatives in anti-inflammatory studies?

  • Methodological Answer : Standardize assays using reference compounds (e.g., phenylbutazone) and consistent cell lines (e.g., RAW 264.7 macrophages). For in vivo studies, ensure dose equivalence (mg/kg) and route of administration (oral vs. intraperitoneal). Cross-validate results with LC-MS quantification of metabolite stability .

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